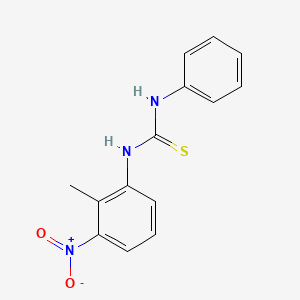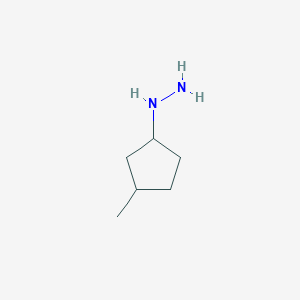
1-(3-Methylcyclopentyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylcyclopentyl)hydrazine is an organic compound with the molecular formula C₆H₁₄N₂ It is a derivative of hydrazine, characterized by the presence of a hydrazine group attached to a 3-methylcyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclopentyl)hydrazine typically involves the reaction of 3-methylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows:
3-Methylcyclopentanone+Hydrazine→this compound
The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by distillation or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Applications De Recherche Scientifique
1-(3-Methylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Methylcyclopentyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine (N₂H₄): A simple hydrazine compound with similar reactivity but different structural properties.
Monomethylhydrazine (CH₃NHNH₂): A methylated derivative of hydrazine with distinct chemical and biological properties.
Unsymmetrical Dimethylhydrazine ((CH₃)₂NNH₂): Another methylated hydrazine compound used in various applications, including as a rocket propellant.
Uniqueness
1-(3-Methylcyclopentyl)hydrazine is unique due to the presence of the 3-methylcyclopentyl ring, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C6H14N2 |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(3-methylcyclopentyl)hydrazine |
InChI |
InChI=1S/C6H14N2/c1-5-2-3-6(4-5)8-7/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
IKMMUVYSVDIQEB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



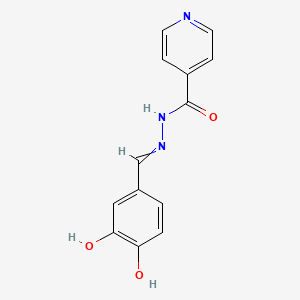
![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
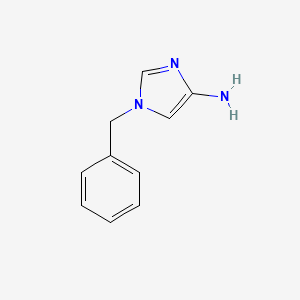
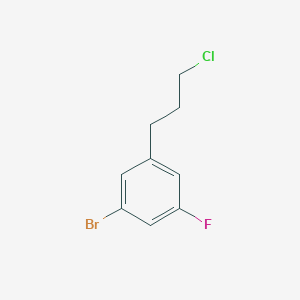
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
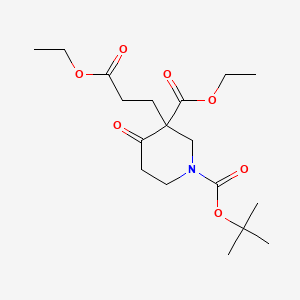
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)
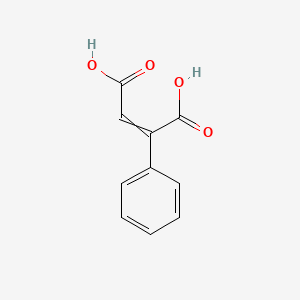
![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
